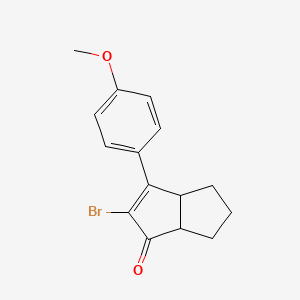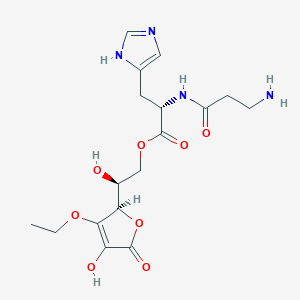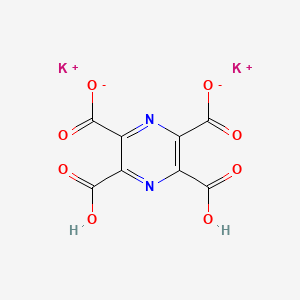
Pyrazine dipotassium tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine dipotassium tetracarboxylate: is an organic compound with the molecular formula C8H2K2N2O8. It is derived from pyrazine, a heterocyclic aromatic organic compound, and contains four carboxylate groups. This compound is known for its coordination chemistry and is used in the synthesis of various coordination polymers and metal-organic frameworks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrazine dipotassium tetracarboxylate can be synthesized through the reaction of pyrazine-2,3,5,6-tetracarboxylic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is neutralized by the base, resulting in the formation of the dipotassium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often involving recrystallization steps to ensure the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyrazine dipotassium tetracarboxylate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, especially when exposed to reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Pyrazine dipotassium tetracarboxylate is used in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in catalysis, gas storage, and separation technologies .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the development of advanced materials for batteries and other energy storage devices .
Mécanisme D'action
The mechanism of action of pyrazine dipotassium tetracarboxylate involves its ability to coordinate with metal ions through its carboxylate groups. This coordination leads to the formation of stable complexes that can exhibit unique chemical and physical properties. The molecular targets include metal ions such as cobalt, nickel, and lanthanides, which form coordination polymers with the compound .
Comparaison Avec Des Composés Similaires
Pyrazine-2,3,5,6-tetracarboxylic acid: The parent compound from which pyrazine dipotassium tetracarboxylate is derived.
Pyrazine-2,3-dicarboxylic acid: A related compound with two carboxylate groups.
Pyrazine-2,5-dicarboxylic acid: Another related compound with two carboxylate groups.
Uniqueness: this compound is unique due to its four carboxylate groups, which allow for the formation of more complex and stable coordination polymers compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C8H2K2N2O8 |
|---|---|
Poids moléculaire |
332.31 g/mol |
Nom IUPAC |
dipotassium;3,5-dicarboxypyrazine-2,6-dicarboxylate |
InChI |
InChI=1S/C8H4N2O8.2K/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16;;/h(H,11,12)(H,13,14)(H,15,16)(H,17,18);;/q;2*+1/p-2 |
Clé InChI |
GRNFARSZLHKHBM-UHFFFAOYSA-L |
SMILES canonique |
C1(=C(N=C(C(=N1)C(=O)O)C(=O)[O-])C(=O)[O-])C(=O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
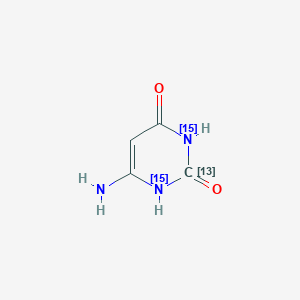
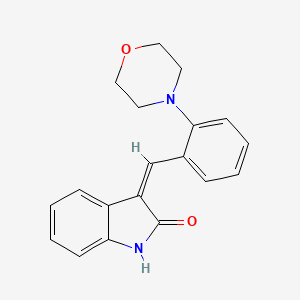
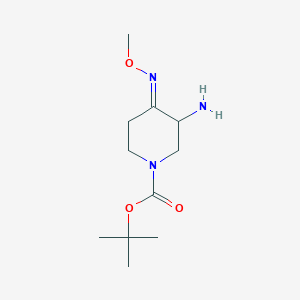
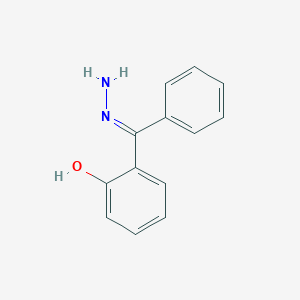
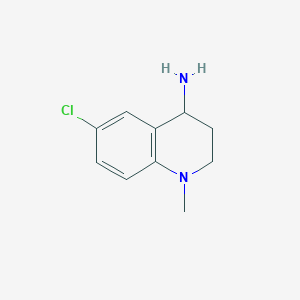
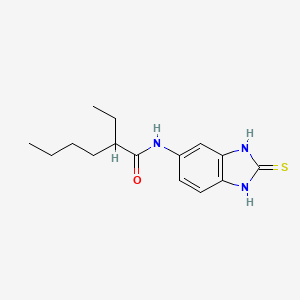
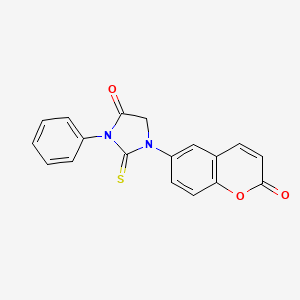
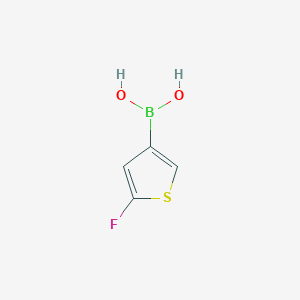

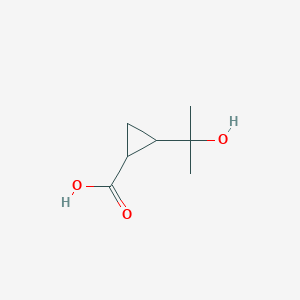
![1,10-bis(2,3-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219647.png)
